
2-Chloro-4-undecanoylpyridine
Übersicht
Beschreibung
2-Chloro-4-undecanoylpyridine (2-Cl-4-UP) is a synthetic organic compound with a unique structure and properties that make it useful in a variety of scientific research applications. It is a colorless, odorless solid that is soluble in most organic solvents. 2-Cl-4-UP has an average molecular weight of 191.64 g/mol and a boiling point of 278°C. It is a member of the class of compounds known as pyridines, which are characterized by the presence of a nitrogen-containing ring. 2-Cl-4-UP has been studied extensively in the fields of biochemistry and physiology due to its potential applications in the development of new drugs and treatments.
Wissenschaftliche Forschungsanwendungen
Induction of Parthenocarpy in Fruits
2-Chloro-4-undecanoylpyridine, also known as N-(2-chloro-4-pyridyl)-N′-phenylurea (CPPU), has been used in the induction of parthenocarpy in fruits . Parthenocarpy is the natural or artificial induction of fruit development without fertilization of ovules, resulting in seedless fruits . In a study on Pyrus pyrifolia Nakai ‘Cuiguan’ pear, it was found that parthenocarpic fruit with a small core and a high edible ratio were induced by GA4?7 and/or CPPU .
Fruit Quality Enhancement
The application of 2-Chloro-4-undecanoylpyridine has been found to enhance the quality of fruits . In the same study on Pyrus pyrifolia Nakai ‘Cuiguan’ pear, it was observed that the parthenocarpic fruit induced by GA4?7 accumulated considerably higher quantities of sucrose and less organic acids than pollinated and CPPU-induced fruit .
Fruit Size Regulation
2-Chloro-4-undecanoylpyridine has been used to regulate the size of fruits . In the study on Pyrus pyrifolia Nakai ‘Cuiguan’ pear, it was found that GA4?7 application induced normally shaped fruit with superior quality and normal size, whereas CPPU treatments resulted in abnormally shaped fruit with a larger size and an extraordinarily expanded calyx tube .
Fruit Set Induction
The compound has been used to induce fruit set . Among all GA4?7 treatments, 500 mg L-1 GA4?7 induced the highest fruit set (91.88 %) and increased fruit size by 85 % compared with fruit induced by 200 mg L-1 GA4?7 .
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-4-undecanoylpyridine are the EGFR and VEGFR-2 receptors . These receptors play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and division. When these receptors are activated, they trigger a series of chemical reactions inside the cell that instruct the cell to grow, divide, or perform specific functions.
Mode of Action
2-Chloro-4-undecanoylpyridine interacts with its targets, the EGFR and VEGFR-2 receptors, by binding to them . This binding can inhibit the normal function of these receptors, thereby disrupting the cell signaling pathways they regulate. The disruption of these pathways can lead to changes in cell behavior, such as reduced cell growth or division.
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-undecanoylpyridine are those regulated by the EGFR and VEGFR-2 receptors . These pathways are involved in a variety of cellular processes, including cell growth, division, and differentiation. By inhibiting these receptors, 2-Chloro-4-undecanoylpyridine can disrupt these processes, potentially leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of 2-Chloro-4-undecanoylpyridine’s action are primarily related to its inhibition of the EGFR and VEGFR-2 receptors . By inhibiting these receptors, the compound can disrupt cell signaling pathways, leading to changes in cell behavior. These changes can include reduced cell growth or division, which could potentially have therapeutic applications in conditions characterized by abnormal cell growth, such as cancer.
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-4-yl)undecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-2-3-4-5-6-7-8-9-10-15(19)14-11-12-18-16(17)13-14/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRWBLNDDNSYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642140 | |
| Record name | 1-(2-Chloropyridin-4-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-undecanoylpyridine | |
CAS RN |
898784-78-6 | |
| Record name | 1-(2-Chloropyridin-4-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



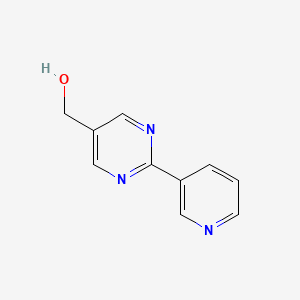

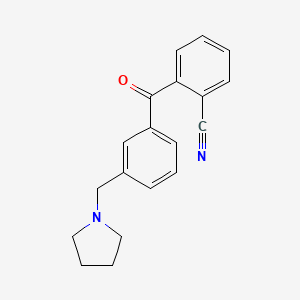





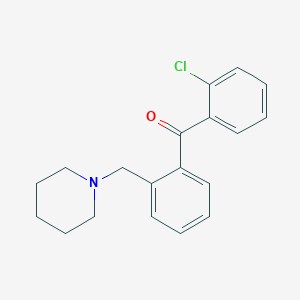
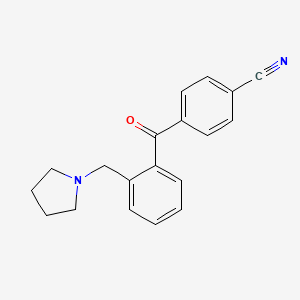
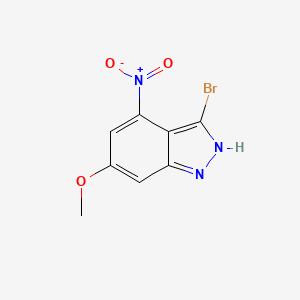
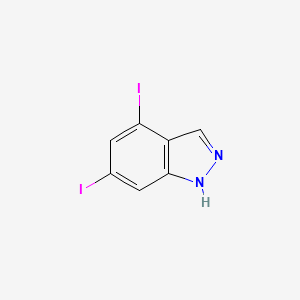
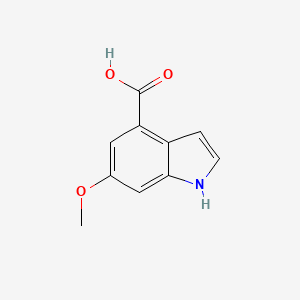
![4,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613714.png)